- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,
Cas no 97421-21-1 (1-Isopropyl-4-nitro-1H-pyrazole)
97421-21-1 structure
Product Name:1-Isopropyl-4-nitro-1H-pyrazole
Numero CAS:97421-21-1
MF:C6H9N3O2
MW:155.154560804367
MDL:MFCD10001542
CID:1038349
PubChem ID:13469824
Update Time:2025-07-02
1-Isopropyl-4-nitro-1H-pyrazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Isopropyl-4-nitro-1H-pyrazole
- 4-nitro-1-propan-2-ylpyrazole
- 1H-Pyrazole, 1-(1-methylethyl)-4-nitro-
- 4-nitro-1-(propan-2-yl)-1H-pyrazole
- 1-(methylethyl)-4-nitropyrazole
- 1-isopropyl-4-nitro-1 H-pyrazole
- SBB026429
- STK353357
- KM3443
- ST45134935
- V9887
- 1-(1-Methylethyl)-4-nitro-1H-pyrazole (ACI)
- 1-Isopropyl-4-nitropyrazole
- EN300-232002
- MFCD10001542
- SY060247
- AKOS015922473
- DTXSID90541639
- SCHEMBL574383
- AKOS005168799
- DB-363689
- 97421-21-1
- 1-isopropyl-4-nitro-pyrazole
- CS-0124104
- AS-30092
- XDA42121
- CBSSFOTWGVIHFX-UHFFFAOYSA-N
- AB91867
-
- MDL: MFCD10001542
- Inchi: 1S/C6H9N3O2/c1-5(2)8-4-6(3-7-8)9(10)11/h3-5H,1-2H3
- Chiave InChI: CBSSFOTWGVIHFX-UHFFFAOYSA-N
- Sorrisi: [O-][N+](C1=CN(C(C)C)N=C1)=O
Proprietà calcolate
- Massa esatta: 155.06900
- Massa monoisotopica: 155.069476538g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 154
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 63.6
- XLogP3: 0.8
Proprietà sperimentali
- Punto di ebollizione: 248.8±13.0℃ at 760 mmHg
- PSA: 63.64000
- LogP: 1.89540
1-Isopropyl-4-nitro-1H-pyrazole Dati doganali
- CODICE SA:2933199090
- Dati doganali:
Codice doganale cinese:
2933199090Panoramica:
2933199090. altri composti ad anelli pirazolici non fusi strutturalmente. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933199090. altri composti contenenti nella struttura un anello pirazolo non condensato (idrogenato o no). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
1-Isopropyl-4-nitro-1H-pyrazole Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049000154-25g |
1-Isopropyl-4-nitro-1H-pyrazole |
97421-21-1 | 97% | 25g |
$321.15 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I188914-25g |
1-Isopropyl-4-nitro-1H-pyrazole |
97421-21-1 | 98% | 25g |
¥2797.90 | 2023-09-02 | |
| Fluorochem | 221235-1g |
1-Isopropyl-4-nitro-1H-pyrazole |
97421-21-1 | 95% | 1g |
£63.00 | 2022-03-01 | |
| Fluorochem | 221235-5g |
1-Isopropyl-4-nitro-1H-pyrazole |
97421-21-1 | 95% | 5g |
£188.00 | 2022-03-01 | |
| Fluorochem | 221235-10g |
1-Isopropyl-4-nitro-1H-pyrazole |
97421-21-1 | 95% | 10g |
£313.00 | 2022-03-01 | |
| Fluorochem | 221235-25g |
1-Isopropyl-4-nitro-1H-pyrazole |
97421-21-1 | 95% | 25g |
£563.00 | 2022-03-01 | |
| Chemenu | CM188210-1g |
1-Isopropyl-4-nitro-1H-pyrazole |
97421-21-1 | 95+% | 1g |
$81 | 2021-08-05 | |
| Chemenu | CM188210-5g |
1-Isopropyl-4-nitro-1H-pyrazole |
97421-21-1 | 95+% | 5g |
$243 | 2021-08-05 | |
| Chemenu | CM188210-10g |
1-Isopropyl-4-nitro-1H-pyrazole |
97421-21-1 | 95+% | 10g |
$352 | 2021-08-05 | |
| TRC | I779078-10mg |
1-Isopropyl-4-nitro-1H-pyrazole |
97421-21-1 | 10mg |
$ 50.00 | 2022-06-04 |
1-Isopropyl-4-nitro-1H-pyrazole Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, 70 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
Riferimento
- Preparation of IRAK inhibitors and their uses in the treatment of diseases and disorders, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 50 °C; 30 min, 50 °C
Riferimento
- Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 h, rt → 60 °C
Riferimento
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, 70 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Compound capable of inhibiting kinase activity of BTK and/or JAK3 and its preparation, China, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 3 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
Riferimento
- Preparation of nitrogenated aromatic heterocyclic compounds as FGFR (fibroblast growth factor receptor) inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Potassium nitrate Solvents: Water ; 0 °C; 8 h, 0 °C → 50 °C; 50 °C → rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Riferimento
- Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Potassium nitrate Solvents: Water ; 0 °C; 8 h, 0 °C → 50 °C; 50 °C → rt
Riferimento
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 70 °C; 2 h, 70 °C
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Riferimento
- Quinoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ; 3 min, rt; 16 h, rt
Riferimento
- Preparation of imidazopyrazines as spleen tyrosine kinase (Syk) inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 12 h, rt
Riferimento
- Preparation of sulfonylurea derivatives as inflammasome inhibitors and uses thereof, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 30 min, 50 °C
Riferimento
- Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell Lines, Journal of Medicinal Chemistry, 2018, 61(1), 140-157
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 60 °C; 3 h, 60 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Riferimento
- Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 1 h, 25 °C
1.2 12 h, 25 °C
1.2 12 h, 25 °C
Riferimento
- Bicyclic lactams as RIP1 kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, cooled
1.2 3 h, reflux
1.2 3 h, reflux
Riferimento
- Preparation of pyrrolo/pyrazolopyrimidine derivatives as LRRK2 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; rt → 0 °C
1.2 Reagents: Diisopropyl azodicarboxylate ; 12 h, rt
1.2 Reagents: Diisopropyl azodicarboxylate ; 12 h, rt
Riferimento
- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ; 3 h, 40 °C
Riferimento
- Heterocyclic compound having inhibitory effect on motor neuron cell degeneration, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; overnight, 0 °C
Riferimento
- Benzofuran-pyrazole amines as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
1-Isopropyl-4-nitro-1H-pyrazole Raw materials
1-Isopropyl-4-nitro-1H-pyrazole Preparation Products
1-Isopropyl-4-nitro-1H-pyrazole Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:97421-21-1)1-Isopropyl-4-nitro-1H-pyrazole
Numero d'ordine:A858630
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:13
Prezzo ($):384.0
Email:sales@amadischem.com
1-Isopropyl-4-nitro-1H-pyrazole Letteratura correlata
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
97421-21-1 (1-Isopropyl-4-nitro-1H-pyrazole) Prodotti correlati
- 1015939-59-9((4-Nitro-1H-pyrazol-1-yl)acetaldehyde)
- 1173061-75-0(4-Nitro-1-propyl-1H-pyrazole)
- 42027-81-6(2-(4-nitropyrazol-1-yl)ethanol)
- 58793-45-6(1-Ethyl-4-nitro-1H-pyrazole)
- 948570-75-0(1-(2-methoxyethyl)-4-nitro-pyrazole)
- 1240577-26-7(4-nitro-1-(prop-2-en-1-yl)-1H-pyrazole)
- 1002033-53-5(2-(4-Nitro-1H-pyrazol-1-yl)ethylamine)
- 97421-12-0(1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole)
- 1006440-58-9(4-nitro- 1H-Pyrazole-1-propanol)
- 108372-40-3(4-nitro-1-[2-(4-nitropyrazol-1-yl)ethyl]pyrazole)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:97421-21-1)1-Isopropyl-4-nitro-1H-pyrazole
Purezza:99%
Quantità:25g
Prezzo ($):384.0